molecular formula C9H9FO2 B3048099 2-[(2-Fluorophenoxy)methyl]oxirane CAS No. 15620-80-1

2-[(2-Fluorophenoxy)methyl]oxirane

Cat. No. B3048099
CAS RN: 15620-80-1
M. Wt: 168.16 g/mol
InChI Key: ZGBJAUZQXAADQJ-UHFFFAOYSA-N
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Description

“2-[(2-Fluorophenoxy)methyl]oxirane” is a chemical compound with the empirical formula C9H9FO2 . It has a molecular weight of 168.16 .


Molecular Structure Analysis

The molecular structure of “2-[(2-Fluorophenoxy)methyl]oxirane” consists of a three-membered oxirane ring attached to a fluorophenoxy group . The average mass of the molecule is 168.165 Da and the monoisotopic mass is 168.058655 Da .

Scientific Research Applications

Chiral Resolution Reagent for Amines

2-[(2-Fluorophenoxy)methyl]oxirane has been utilized as a novel, synthetic, enantiopure chiral resolution reagent, particularly useful for the analysis of scalemic mixtures of amines. It is derived from enantiopure (2S,3S)-phenylglycidol and is capable of reacting with a variety of α-chiral primary and secondary amines through a regioselective ring-opening mechanism. The resulting diastereomeric products can be easily identified and quantified using NMR and HPLC, making this compound a versatile tool in chiral chemistry (Rodríguez-Escrich et al., 2005).

Fluorinated Chiron Synthesis

This compound has been implicated in the synthesis of a new versatile fluorinated C4 chiron, obtained in good yield and with high diastereomeric excess (d.e.). The chiron is produced by reacting diazomethane with 1-fluoro-3-(4-methylphenylsulphinyl)propan-2-one, leading to regio- and stereo-selective openings of the oxirane ring with selected nucleophiles. This process results in the formation of several useful derivatives, highlighting its significance in the synthesis of complex molecular structures (Arnone et al., 1992).

Safety And Hazards

While specific safety and hazard information for “2-[(2-Fluorophenoxy)methyl]oxirane” was not found, general safety measures for handling similar compounds include using personal protective equipment, ensuring good ventilation, avoiding contact with skin, eyes, and clothing, and avoiding inhalation or ingestion .

properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBJAUZQXAADQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenoxy)methyl]oxirane

CAS RN

15620-80-1
Record name NSC113104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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